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Chemical Identity and Analytical Characterization

N-Ethylhexylone (1-(1,3-benzodioxol-5-yl)-2-(ethylamino)hexan-1-one) is a synthetic cathinone derivative

first identified in seized materials on the illicit drug market [1] [2]. It is a methylenedioxy-substituted

cathinone, a class known for producing MDMA-like empathogenic and stimulant effects [1] [3].

Key analytical data for identification and characterization are summarized in the table below.

Analytical Method Key Data/Characteristics

High-Resolution MS
(HR-MS)

Protonated molecule [M+H]+: m/z 264.1597 (C15H22NO3, calculated

264.1600) [2]

GC-MS (EI mode) Main fragment ions: m/z 114, 58, 149 [2]

ESI-MS/MS Characteristic neutral loss of water [M+H−H2O]+: m/z 246 [2]

NMR (¹³C) Key chemical shifts: C1 (Carbonyl C): 194.60 ppm; C2 (α-C): 60.62 ppm; C7

(N-CH2): 41.65 ppm [2]
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Pharmacological Mechanism of Action and SAR
Insights

Synthetic cathinones primarily exert their effects by interacting with monoamine transporters for dopamine

(DAT), serotonin (SERT), and norepinephrine (NET) [4] [5] [6]. The specific structural features of a

cathinone derivative determine its potency, selectivity, and mechanism (e.g., uptake inhibition vs. release) at

these transporters.

While direct quantitative data for N-Ethylhexylone's transporter activity is not available in the search

results, its pharmacological profile can be inferred from its structure and the well-established SAR of

cathinones.

The Methylenedioxy Ring System: The 1,3-benzodioxol-5-yl ring is a hallmark feature of
"entactogen-like" cathinones such as methylone and MDMA [1] [3]. This substitution generally favors

activity at the serotonin transporter (SERT), leading to increased serotonergic effects [5].
The N-Alkyl Substituent: Replacing the N-methyl group (as in pentylone) with an N-ethyl group (as

in N-Ethylhexylone) is a common strategy to alter pharmacological properties. Studies on related
cathinone scaffolds show that N-ethyl substitution often increases potency at the dopamine
transporter (DAT) and enhances psychostimulant and rewarding effects in vivo [4] [5] [7]. For
example, N-ethylpentedrone (NEPD) is a more potent dopamine uptake inhibitor and induces greater

locomotion than its N-methyl analog, pentedrone [5].
The α-Alkyl Side-Chain Length: The hexyl side chain is a critical determinant of its properties.

Research on a series of N-ethyl cathinones (NEC, NEB, NEPD, NEH, NEHP) demonstrates that DAT
inhibition potency follows an inverted U-shape relationship with the length of the α-alkyl chain [4]

[7]. Potency increases from a methyl to a butyl (four-carbon) chain and then decreases with a pentyl
(five-carbon) chain. N-Ethylhexylone's hexyl (six-carbon) chain likely places it on the descending

part of this curve, suggesting it may be less potent at DAT than shorter-chain analogs like N-
ethylpentedrone.

The following diagram summarizes the structure-activity relationship of N-Ethylhexylone based on these

general principles.
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N-Ethylhexylone Core Structure

Methylenedioxy Ring
(1,3-benzodioxol-5-yl) N-Ethyl Group α-Alkyl Chain

(Hexyl, 6-carbon)

Primary Effect:
Enhances Serotonin (SERT) Activity

→ Empathogenic/MDMA-like effects

Primary Effect:
Increases Dopamine (DAT) Potency

→ Enhanced stimulant & rewarding effects

Primary Effect:
Inverts U-shape DAT potency relationship
→ Lower DAT potency vs. shorter chains

→ Potential for increased cytotoxicity

Click to download full resolution via product page

Detailed Experimental Protocols

For researchers aiming to replicate or build upon existing studies, here are detailed methodologies for key

experiments from the literature.

1. In Vitro Monoamine Transporter Assay [4]

Objective: To determine a compound's ability to inhibit the uptake of dopamine (DA) or serotonin (5-

HT) via the human dopamine (hDAT) and serotonin (hSERT) transporters.
Cell Model: HEK293 cells stably expressing the human isoforms of DAT or SERT.

Key Reagents:
[3H]MPP+ (for hDAT uptake inhibition assays)

[3H]5-HT (for hSERT uptake inhibition assays)
Test compounds (e.g., synthetic cathinones)

Control compounds (e.g., cocaine, α-PVP)
Procedure:

Plate cells in multi-well plates and culture until ~80-90% confluent.
Pre-incubate cells with increasing concentrations of the test compound or vehicle for a set time

(e.g., 10-20 minutes).
Initiate uptake by adding the radiolabeled substrate ([3H]MPP+ or [3H]5-HT).

Terminate the uptake reaction after a specific period (e.g., 10 minutes) by rapid washing with
ice-cold buffer.

Lyse cells and quantify the accumulated radioactivity using a liquid scintillation counter.
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Data Analysis: Calculate IC₅₀ values (concentration causing 50% uptake inhibition) by fitting

concentration-response data using non-linear regression (e.g., three-parameter logistic equation)
from at least four independent experiments performed in triplicate.

2. Assessment of Cytotoxicity [4] [7]

Objective: To evaluate the cell-damaging potential of synthetic cathinones.
Cell Model: PC12 cells (a rat pheochromocytoma cell line, often used as a neuronal model).

Key Reagents:
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Alamar Blue.

Treatment media containing serial dilutions of the test cathinones.
Procedure:

Plate PC12 cells in 96-well plates and allow them to adhere.
Expose cells to a range of concentrations of the test compound for 24-48 hours.

Add MTT reagent and incubate for several hours to allow viable cells to metabolize MTT into
purple formazan crystals.

Solubilize the formazan crystals with a solvent (e.g., DMSO or SDS in acidified isopropanol).
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm with a reference

filter of 630 nm) using a microplate reader.
Data Analysis: Cell viability is expressed as a percentage of the absorbance in the untreated control

group. Results can be used to determine LC₅₀ values.

3. In Vivo Locomotor Activity Assay [4] [5]

Objective: To quantify the psychostimulant effects of synthetic cathinones in mice.

Animal Model: Male Swiss CD-1 mice.
Equipment: Automated activity cages (e.g., with infrared beams or video tracking).

Procedure:
Acclimate mice to the testing room for at least 1 hour before the experiment.

Place individual mice in the activity cages and record baseline locomotion for 30-60 minutes.
Administer the test compound or vehicle (e.g., via intraperitoneal injection) at selected doses.

Immediately return mice to the activity cages and record horizontal locomotor activity (e.g., total
distance traveled, beam breaks) for a set period, typically 60-120 minutes.

Data Analysis: Locomotion is expressed as total distance traveled (cm) or activity counts per time
bin. Data are analyzed using two-way ANOVA with treatment and time as factors, followed by post-

hoc tests.

Summary of Inferred Pharmacological Profile
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Based on the SAR principles derived from the search results, the following table provides a synthesized

profile for N-Ethylhexylone.

Parameter Inferred Profile for N-Ethylhexylone

Primary Molecular
Target

Monoamine Transporters (DAT, SERT, NET) [1] [6]

Expected DAT/SERT
Selectivity

Lower DAT selectivity than shorter-chain N-ethyl cathinones (e.g., NEPD);

more balanced DAT/SERT activity due to methylenedioxy ring [4] [5]

In Vivo Behavioral
Effects

Psychostimulant (increased locomotion), potential entactogenic/empathogenic

effects [1]

Toxicological Risk Potential for anxiety-like behavior at high doses; cytotoxicity may be significant

due to long alkyl chain enhancing membrane penetration [4] [7]

Future Research Directions

The existing data provides a strong foundation, but further research is needed to fully characterize N-

Ethylhexylone:

Direct Target Profiling: Confirm the inferred mechanism of action by determining its exact IC₅₀

values for hDAT, hSERT, and hNET in vitro, and establish whether it acts as a reuptake inhibitor or a

substrate (releaser).
Metabolic Pathways: Identify its major phase I and II metabolites for toxicological screening.

Comprehensive In Vivo Effects: Systematically investigate its rewarding potential (e.g., conditioned
place preference), its ability to induce sensitization, and its long-term neurotoxic effects.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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